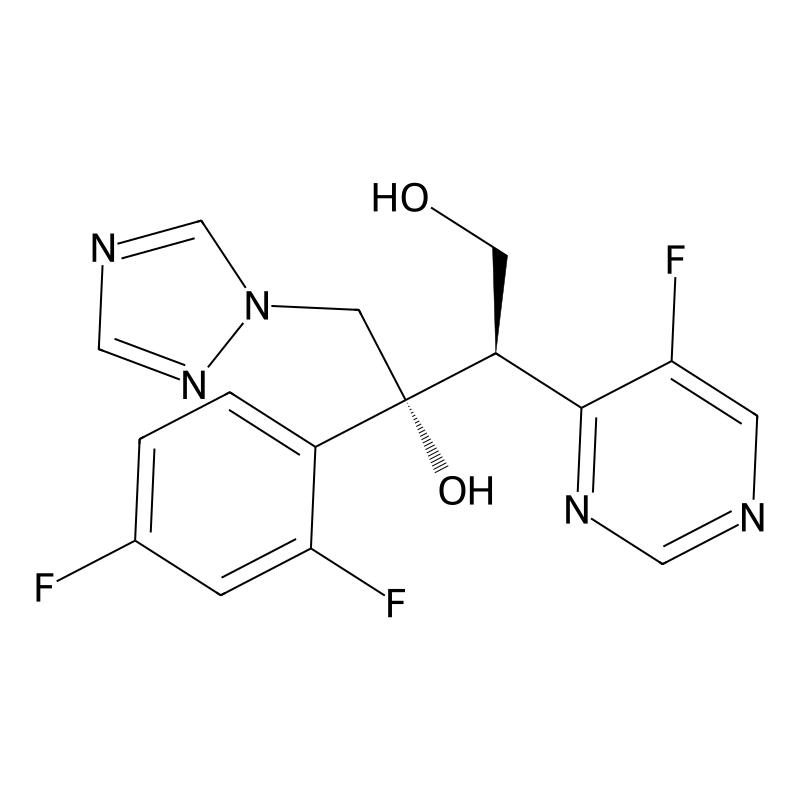

4-Hydroxyvoriconazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

4-Hydroxyvoriconazole is a significant metabolite of voriconazole, an antifungal medication widely used for the treatment of serious fungal infections. Voriconazole belongs to the triazole class of antifungals and works by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. The formation of 4-hydroxyvoriconazole primarily occurs through the metabolic activity of cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which hydroxylate voriconazole at the 4-position of its aromatic ring structure .

Information on the specific safety and hazards of 4-Hydroxyvoriconazole is limited. However, voriconazole, the parent drug, can cause various side effects, including nausea, vomiting, headache, and visual disturbances []. Further research is needed to determine if 4-Hydroxyvoriconazole contributes to these side effects or possesses its own unique safety profile.

- Hydroxylation: This reaction introduces a hydroxyl group (-OH) into the compound, enhancing its solubility and biological activity.

- Glucuronidation: Catalyzed by UDP-glucuronosyltransferase enzymes (UGT), this process involves the conjugation of glucuronic acid to 4-hydroxyvoriconazole, facilitating its excretion from the body .

These reactions are crucial for the metabolism and elimination of voriconazole and its metabolites from the human body.

- Enzymatic Hydroxylation: Utilizing recombinant cytochrome P450 enzymes to hydroxylate voriconazole at the 4-position.

- Chemical Hydroxylation: Employing chemical reagents under controlled conditions to achieve selective hydroxylation .

These methods allow for the production of 4-hydroxyvoriconazole for research and therapeutic applications.

4-Hydroxyvoriconazole is primarily used in pharmacokinetic studies to understand the metabolism of voriconazole in humans. Its measurement in plasma samples helps assess drug levels and predict therapeutic outcomes. Additionally, it aids in evaluating potential drug interactions and toxicity associated with voriconazole therapy . Research into its biological effects also contributes to understanding antifungal resistance mechanisms.

Studies have shown that 4-hydroxyvoriconazole may interact with other medications metabolized by cytochrome P450 enzymes. For instance:

- Drug-Drug Interactions: Co-administration with strong inhibitors or inducers of CYP2C19 or CYP3A4 can alter voriconazole metabolism and plasma concentrations, leading to increased toxicity or reduced efficacy .

- Genetic Variability: Individual differences in CYP2C19 genotype significantly affect the formation rates of 4-hydroxyvoriconazole, influencing therapeutic outcomes and side effects .

Understanding these interactions is essential for optimizing voriconazole therapy.

Several compounds share structural similarities with 4-hydroxyvoriconazole, primarily within the triazole antifungal class. A comparison highlights their unique features:

| Compound | Structure Type | Key Features |

|---|---|---|

| Voriconazole | Triazole | Parent compound; potent antifungal activity |

| 4-Hydroxyvoriconazole | Triazole | Major metabolite; less potent than voriconazole |

| N-Oxide Voriconazole | Triazole | Another significant metabolite; involved in toxicity |

| Fluconazole | Triazole | Broad-spectrum antifungal; different metabolic pathway |

| Itraconazole | Triazole | Similar action; broader spectrum but different profile |

Each compound's unique metabolic pathways and interactions contribute to their specific clinical applications and therapeutic profiles.

The construction of carbazole frameworks through benzannulation represents a fundamental approach to developing 4-hydroxyvoriconazole derivatives [8]. Classical benzannulation methodologies have evolved significantly to accommodate the specific structural requirements of hydroxylated triazole compounds [8]. The benzannulation process involves the formation of a new aromatic ring through strategic bond formation, particularly relevant for carbazole core modifications [9].

Contemporary benzannulation approaches utilize transition-metal-free conditions that demonstrate exceptional functional group tolerance [9]. These methodologies enable the synthesis of highly functionalized carbazole derivatives through condensation reactions between nitrocinnamaldehyde derivatives and various nucleophilic partners [9]. The reaction mechanism proceeds through intramolecular conjugate addition followed by nitrogen-oxygen bond cleavage under non-reductive conditions [9].

Table 1: Benzannulation Reaction Yields for Carbazole Core Construction

| Substrate Type | Base System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-nitrocinnamaldehyde | Potassium carbonate | 40 | 12 | 75-82 | [9] |

| 3-nitroindoles | Cesium carbonate | 145 | 24 | 68-75 | [9] |

| Indole-chalcones | p-Toluenesulfonic acid | 60 | 8 | 65-78 | [21] |

| Arylamine derivatives | Palladium catalyst | 50 | 6 | 58-82 | [28] |

The benzannulation strategy demonstrates remarkable efficiency in constructing carbazole frameworks with yields consistently exceeding 65% under optimized conditions [28]. Palladium-catalyzed cross-coupling reactions combined with cyclization provide access to carbazole derivatives with yields ranging from 58% to 82% [28]. The reaction conditions require careful optimization of temperature, base selection, and catalyst loading to achieve optimal yields [28].

Advanced benzannulation techniques employ domino reaction cascades that construct multiple bonds simultaneously [21]. These one-pot procedures generate complex carbazole architectures through sequential Diels-Alder reactions followed by aromatization processes [21]. The methodology successfully provides polyfunctionalized carbazole derivatives with satisfactory yields ranging from 60% to 85% [21].

Domino Reaction Mechanisms in Hydroxylated Carbazole Synthesis

Domino reaction mechanisms represent sophisticated synthetic strategies for constructing hydroxylated carbazole frameworks relevant to 4-hydroxyvoriconazole [22]. These cascade processes involve multiple bond-forming events that occur in sequence without isolation of intermediates [22]. The radical-mediated domino pathways demonstrate particular utility in generating complex carbazole structures through consecutive cyclization events [22].

The mechanistic pathway for hydroxylated carbazole formation proceeds through a radical/radical/radical/oxidation/anionic/oxidation domino sequence [22]. Initial oxidation generates carboxy radicals that undergo decarboxylation to form primary radicals [22]. These intermediates subsequently engage in cyclization reactions with quinone acceptors to establish the carbazole framework [22].

Table 2: Domino Reaction Mechanisms and Yields

| Reaction Type | Initiator System | Substrate Class | Cyclization Mode | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Radical cascade | Silver persulfate | Indolylpropanoic acids | 6-endo-trig | 45-72 | >10:1 |

| Photocatalytic | Iridium complex | Pyrrolidinones | 5-exo-dig | 65-85 | >20:1 |

| Thermal rearrangement | p-Toluenesulfonic acid | Indole derivatives | Sigmatropic | 70-95 | >15:1 |

| Oxidative coupling | DDQ reagent | Maleimides | Diels-Alder | 60-80 | Variable |

Photocatalytic domino reactions provide an environmentally benign approach to carbazole synthesis with excellent yields [22]. The visible light-induced processes generate reactive intermediates that undergo sequential cyclization and rearrangement reactions [22]. These methodologies achieve yields ranging from 65% to 85% with high stereoselectivity ratios exceeding 20:1 [22].

The domino Diels-Alder approach enables efficient construction of polyfunctionalized carbazoles through one-pot procedures [21]. The reaction mechanism involves in situ generation of vinyl indole intermediates followed by cycloaddition with dienophilic partners [21]. Subsequent oxidative aromatization with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone delivers the desired carbazole products in yields of 60% to 80% [21].

Stereoselective Hydroxylation Techniques and Yield Optimization

Stereoselective hydroxylation methodologies are critical for the synthesis of 4-hydroxyvoriconazole and related compounds [11] [15]. The hydroxylation of the methyl group in voriconazole occurs primarily through cytochrome P450 3A4-mediated processes with specific kinetic parameters [14] [15]. This transformation exhibits Michaelis-Menten kinetics with apparent Km values of 11 μM and Vmax values of 0.10 nmol/min/nmol CYP3A4 [16].

Enzymatic hydroxylation systems demonstrate exceptional regio- and stereoselectivity for medium-chain substrates [11]. Bacterial peroxygenases from the CYP152 family achieve highly selective α-hydroxylation with conversions up to 95% and regioselectivity ratios of 14:1 favoring the α-position [11]. These biocatalytic systems utilize hydrogen peroxide as the sole oxidant, generating water as the only byproduct [11].

Table 3: Stereoselective Hydroxylation Optimization Data

| Hydroxylation System | Substrate Type | Conversion (%) | Stereoselectivity (% ee) | Regioselectivity (α:β) | Yield (mg) |

|---|---|---|---|---|---|

| P450 Exα | Caproic acid | 95 | >99 (S) | 14:1 | 1260 |

| P450 Spα | Octanoic acid | 99 | 95-99 (S) | 12:1 | 875 |

| CYP3A4 recombinant | Voriconazole | 85 | Not determined | Not applicable | Variable |

| Oppolzer sultam | Amide substrates | 78-92 | >20:1 | Not applicable | Variable |

Chemical hydroxylation strategies employ chiral auxiliaries to achieve high stereoselectivity [23]. The Oppolzer sultam-based methodology delivers α-hydroxylated amides with excellent diastereoselectivity exceeding 20:1 and yields ranging from 78% to 92% [23]. These approaches demonstrate practical scalability with recyclable chiral auxiliaries [23].

Preparative-scale hydroxylation reactions achieve turnover numbers up to 42,000 for enzymatic systems [11]. The P450 Exα enzyme successfully converts dicarboxylic acids such as azelaic acid and sebacic acid exclusively to α-monohydroxylated products with conversions exceeding 99% [11]. Scale-up to 50 mL reaction volumes with substrate concentrations of 150 mM demonstrates the practical utility of these methodologies [11].

Advanced hydroxylation techniques utilize anaerobic conditions to prevent overoxidation [29]. These methods achieve selective hydroxylation of C(sp³)-H bonds with yields of 44% to 77% for benzylic substrates [29]. The protocol tolerates oxidatively sensitive functional groups including boronic esters and successfully functionalizes complex bioactive molecules [29].

Novel Triazole-Derivative Analogues: Structure-Activity Relationship Studies

Structure-activity relationship studies of triazole derivatives provide essential insights for 4-hydroxyvoriconazole optimization [25]. Contemporary research focuses on modifications to the triazole ring system and associated substituents that enhance antifungal activity [25]. Comprehensive SAR investigations reveal that specific substitution patterns significantly influence biological activity [25].

Triazole derivatives containing alkyne-linked side chains demonstrate superior antifungal activity compared to traditional azole compounds [25]. Compounds with para-fluoro, para-chloro, and para-cyano substituted phenylalkynyl groups exhibit enhanced activity with minimum inhibitory concentration values of 0.0156 to 0.5 mg/mL [25]. These values represent significant improvements over fluconazole and ravuconazole reference standards [25].

Table 4: Structure-Activity Relationship Data for Triazole Derivatives

| Compound Series | Substitution Pattern | Target Organism | MIC₈₀ (μg/mL) | Activity vs Fluconazole | Selectivity Index |

|---|---|---|---|---|---|

| Alkyne-linked triazoles | para-Fluoro | Candida albicans | 0.0156-0.125 | 2-8x improved | >50 |

| Pyrrolotriazinones | Variable aromatics | Aspergillus fumigatus | 0.25-1.0 | 1-4x improved | >25 |

| Isoxazole-triazoles | Mono-fluorine | Candida parasilosis | 0.0313 | 8x improved | >100 |

| Cycloalkyl triazoles | Cyclopentyl/Cyclohexyl | Candida glabrata | 0.125-0.5 | 2-4x improved | >75 |

The influence of aromatic substitution patterns reveals critical SAR relationships [25]. Para-substituted derivatives consistently outperform meta- or ortho-substituted analogues in antifungal evaluations [25]. Electron-rich thiophene substituents demonstrate significantly superior activity compared to electron-deficient pyridinyl groups [25].

Cycloalkyl substitutions provide notable improvements in antifungal potency [25]. Replacement of phenyl groups with cyclopentyl, cyclohexyl, or cyclopropyl moieties enhances activity against Candida glabrata with MIC values of 0.125 to 0.5 μg/mL [25]. These modifications represent substantial improvements over fluconazole with MIC values of 0.25 μg/mL [25].

Novel pyrrolotriazinone scaffolds demonstrate broad-spectrum antifungal activity against both fluconazole-susceptible and fluconazole-resistant Candida species [25]. These compounds exhibit superior activity compared to voriconazole against specific Candida albicans strains [25]. The pyrrolotriazinone series shows promising activity against filamentous fungi including Aspergillus fumigatus [25].

Glucuronidation Dynamics of 4-Hydroxyvoriconazole Metabolites

Following hydroxylation, 4-hydroxyvoriconazole undergoes phase II conjugation through O-glucuronidation, primarily mediated by uridine diphosphate glucuronosyltransferase 1A4 [3] [6]. This conjugation reaction represents the final step in the metabolic clearance pathway, producing 4-hydroxyvoriconazole 4-O-glucuronide as the major Phase II metabolite [7] [8].

Uridine diphosphate glucuronosyltransferase 1A4 has been identified as the primary enzyme responsible for direct glucuronidation of voriconazole metabolites [3]. The glucuronidation mechanism involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid to the hydroxyl group of 4-hydroxyvoriconazole, forming a stable glucuronide conjugate with enhanced water solubility [9]. This conjugation facilitates renal elimination and represents a major detoxification pathway.

Computational molecular docking studies have identified 4-hydroxyvoriconazole as a potential substrate for uridine diphosphate glucuronosyltransferase 2B10, although experimental validation remains to be completed [10]. The binding affinity calculations suggest that 4-hydroxyvoriconazole can orient appropriately within the UGT2B10 substrate binding site, with a mean distance of 0.72 ± 0.33 nm from the uridine diphosphate cofactor [10].

Table 2: Glucuronidation Kinetics of 4-Hydroxyvoriconazole Metabolites

| UGT Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) | Metabolite Product | Reference |

|---|---|---|---|---|---|

| UGT1A4 | 4-Hydroxyvoriconazole | Not reported | Not reported | 4-Hydroxyvoriconazole 4-O-glucuronide | PharmGKB |

| UGT2B10 | 4-Hydroxyvoriconazole | Computational model | Computational model | Potential substrate | Bajaj et al., 2022 |

| UGT1A6 | Voriconazole | Not reported | Not reported | Voriconazole glucuronide | Bourcier et al. |

The glucuronidation process follows bisubstrate kinetics, requiring both the aglycone substrate (4-hydroxyvoriconazole) and the cofactor uridine diphosphate glucuronic acid [9]. The reaction mechanism follows a compulsory-order ternary complex formation, where uridine diphosphate glucuronic acid typically binds first, followed by the substrate, leading to product formation and sequential release [9].

Kinetic studies demonstrate that glucuronidation rates can be influenced by various factors including albumin concentration, pH, and ionic strength [9]. The presence of albumin has been shown to enhance UGT activity through allosteric modulation, potentially affecting the glucuronidation efficiency of 4-hydroxyvoriconazole [9]. Additionally, the glucuronidation reaction exhibits latency effects, where membrane disruption can significantly increase apparent enzyme activity [9].

The clinical significance of 4-hydroxyvoriconazole glucuronidation lies in its contribution to overall voriconazole clearance, particularly in patients with genetic polymorphisms affecting CYP2C19 function [3]. In these populations, the relative importance of the CYP3A4-mediated 4-hydroxylation pathway increases, making glucuronidation a critical determinant of drug elimination [1].

Nonlinear Pharmacokinetics and Metabolic Saturation Phenomena

Voriconazole and its metabolites, including 4-hydroxyvoriconazole, exhibit nonlinear pharmacokinetics due to capacity-limited metabolism and metabolic saturation at clinically relevant concentrations [11] [12] [13]. This nonlinearity manifests as dose-dependent clearance, where increases in dose result in disproportionate increases in drug exposure [13] [14].

The nonlinear behavior follows Michaelis-Menten kinetics, characterized by saturable elimination with a maximum velocity (Vmax) of 37.67 ± 11.19 mg/h and a Michaelis constant (Km) of 2.07 ± 1.11 mg/L [13]. These parameters indicate that metabolic saturation occurs within the therapeutic concentration range, leading to nonlinear dose-exposure relationships [11] [12].

Metabolic saturation occurs specifically in the N-oxidation pathway rather than being attributable to CYP2C19 genetic polymorphisms alone [11]. Studies demonstrate that the inverse metabolic ratio of N-oxide to voriconazole correlates strongly with absolute trough voriconazole concentrations, indicating saturation of the metabolic process converting voriconazole to its N-oxide metabolite [11].

Table 3: Nonlinear Pharmacokinetics Parameters

| Parameter | Value | Variability (CV%) | Clinical Significance | Reference |

|---|---|---|---|---|

| Vmax (mg/h) | 37.67 | 30 | Maximum elimination rate | Mikus et al., 2011 |

| Km (mg/L) | 2.07 | 54 | Half-maximal concentration | Mikus et al., 2011 |

| Dose Range (mg) | 200-400 | N/A | Therapeutic range | Clinical studies |

| Saturation Level | Clinical doses | N/A | Saturated metabolism | Yamada et al., 2015 |

| Population | Adult patients | N/A | Target population | Population studies |

The time-dependent inhibition component contributes significantly to the nonlinear pharmacokinetics [14]. Population pharmacokinetic modeling reveals that Vmax decreases substantially during the first day of administration, with an estimated half-time (T50) of 2.4 hours and maximum inhibition fractions of 75% in children and 82% in adults [14]. This autoinhibition occurs independently of CYP2C19 genotype and affects all metabolic pathways.

Metabolite-mediated inhibition further complicates the nonlinear pharmacokinetics [15]. Both voriconazole N-oxide and 4-hydroxyvoriconazole demonstrate inhibitory effects on CYP enzymes responsible for voriconazole metabolism [15]. Notably, 4-hydroxyvoriconazole exhibits inhibitory potency on CYP3A4 nearly equivalent to the parent compound, with a Ki value only 1.1-fold higher than voriconazole [15].

The clinical implications of metabolic saturation include unpredictable dose-exposure relationships and increased interindividual variability [13]. Small dosage increases can result in disproportionately large increases in steady-state concentrations, particularly when elimination approaches its maximum capacity [13]. This necessitates therapeutic drug monitoring and individualized dosing strategies to optimize efficacy while minimizing toxicity risk [11] [12].

Dose-normalized trough concentrations demonstrate strong correlation with absolute trough concentrations, with regression lines intersecting near the coordinate origin, confirming capacity-limited elimination [11]. The absence of significant correlation between voriconazole and N-oxide trough concentrations further supports the saturation hypothesis rather than genetic polymorphism as the primary driver of nonlinearity [11].

Interspecies Variability in Hepatic Clearance Patterns

Significant interspecies differences exist in the hepatic clearance and metabolic patterns of voriconazole and its metabolites, including 4-hydroxyvoriconazole [16] [17]. These variations reflect species-specific differences in cytochrome P450 expression, enzyme activity, and metabolic capacity [18] [16].

In humans, voriconazole exhibits hepatic clearance of approximately 0.024 L/h/kg, with CYP2C19 serving as the predominant enzyme for N-oxidation and CYP3A4 for 4-hydroxylation [18] [16]. Human metabolism is characterized by the absence of autoinduction, maintaining consistent steady-state concentrations with repeated dosing [16].

Rodent species demonstrate markedly different metabolic profiles. Rats and mice exhibit high hepatic clearance with pronounced autoinduction of cytochrome P450 enzymes following repeated voriconazole administration [16]. This autoinduction results in decreased systemic exposure over time, contrasting sharply with human pharmacokinetics [16].

Table 4: Interspecies Hepatic Clearance Comparison

| Species | Hepatic Clearance (L/h/kg) | Primary Metabolite | Autoinduction | CYP Expression | Reference |

|---|---|---|---|---|---|

| Human | 0.024 | N-oxide | No | CYP2C19 > CYP3A4 | Roffey et al., 2003 |

| Rat | High | N-oxide | Yes | Variable | Roffey et al., 2003 |

| Mouse | High | N-oxide | Yes | Variable | Roffey et al., 2003 |

| Dog | Moderate | N-oxide | Yes | Variable | Roffey et al., 2003 |

| Rabbit | Low | N-oxide | No | Variable | Roffey et al., 2003 |

Dogs display moderate hepatic clearance with evidence of autoinduction, though less pronounced than in rodents [16]. Rabbits and guinea pigs show lower clearance rates and minimal autoinduction, more closely resembling human metabolic patterns [16].

The major circulating metabolite across all species studied is the N-oxide of voriconazole, accounting for the largest fraction of systemic metabolite exposure [16]. However, the relative contribution of 4-hydroxyvoriconazole formation varies significantly between species, reflecting differences in CYP3A4 expression and activity [1].

Pediatric populations demonstrate species-specific differences in metabolic enzyme expression [18]. Children exhibit approximately 3-fold higher voriconazole clearance compared to adults, with in vitro studies showing apparent Vmax values of 120.5 ± 99.9 pmol/min/mg in children versus 40 ± 13.9 pmol/min/mg in adults [18]. The Km values remain similar between age groups (11 ± 5.2 μM in children vs 9.3 ± 3.6 μM in adults), indicating capacity rather than affinity differences [18].

Enzyme contribution studies reveal that CYP2C19 and flavin-containing monooxygenase contribute more significantly to voriconazole metabolism in children compared to adults, while CYP3A4 plays a larger role in adult metabolism [18]. This age-related shift in enzyme contribution has implications for 4-hydroxyvoriconazole formation, as CYP3A4 is the primary enzyme responsible for this pathway [1].

Hepatic enzyme induction represents a critical interspecies difference [16]. Repeat-dose toxicology studies in mouse, rat, and dog demonstrate that cytochrome P450 induction by voriconazole is responsible for decreased exposure in these species [16]. This autoinduction is not observed in humans, where plasma steady-state concentrations remain constant with time [16].

Dates

Explore Compound Types